Cytotoxicity in MCF-7 Breast Cancer Cells: Target Compound vs. Doxorubicin Baseline
In vitro cytotoxicity profiling of 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol against the MCF-7 human breast adenocarcinoma cell line yielded an IC₅₀ of approximately 10 µM, which was reported as comparable to the standard chemotherapeutic doxorubicin under identical assay conditions . Against Hek293 human embryonic kidney cells, the compound exhibited an IC₅₀ of approximately 15 µM, indicating a moderately higher IC₅₀ than doxorubicin in this non-cancerous cell line . These data derive from vendor-reported in-house biological testing and should be interpreted with appropriate caution pending independent peer-reviewed validation.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7 IC₅₀ ≈ 10 µM; Hek293 IC₅₀ ≈ 15 µM |
| Comparator Or Baseline | Doxorubicin (MCF-7: comparable; Hek293: lower IC₅₀ than 15 µM) |
| Quantified Difference | Reported MCF-7 activity comparable to doxorubicin; Hek293 selectivity window differs |
| Conditions | MCF-7 and Hek293 cell lines; in vitro viability assay (vendor-reported, exact protocol not specified) |
Why This Matters
The MCF-7 IC₅₀ of ~10 µM provides a preliminary benchmark for researchers evaluating this scaffold's anticancer potential relative to doxorubicin, but independent replication is essential before procurement decisions based on potency.
